N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)cyclopentanamine |
InChI |
InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-8-13-12-6-2-3-7-12/h12-13H,1-11H2 |
InChI Key |
BPHNPXBUMZUJLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination
This method involves reacting cyclopentanone with 2-(piperidin-1-yl)ethylamine in the presence of a reducing agent:
- Reagents : Cyclopentanone, 2-(piperidin-1-yl)ethylamine, sodium cyanoborohydride (NaBH3CN), methanol.
- Procedure :
- Combine cyclopentanone and 2-(piperidin-1-yl)ethylamine in methanol.
- Add NaBH3CN gradually at 0–5°C.
- Stir at room temperature for 12–24 hours.
- Concentrate under reduced pressure and purify via column chromatography.
- Yield : ~60–75% (estimated based on analogous reductive aminations).
Nucleophilic Substitution
A two-step alkylation strategy using cyclopentanamine and 1-(2-chloroethyl)piperidine:
Hydrogenation of Imine Precursors
Adapted from methods for 2-methylpyrrolidine synthesis:
- Reagents : Cyclopentylideneethyl-piperidine (imine precursor), H2 gas, Pt/C catalyst, ethanol/methanol solvent.
- Procedure :
- Dissolve the imine precursor in a 2:1 ethanol/methanol mixture.
- Add 5% Pt/C and hydrogenate under H2 atmosphere (3–5 bar) at ambient temperature.
- Filter the catalyst and concentrate the solution.
- Isolate the product via crystallization or distillation.
- Advantages : High selectivity, minimal byproducts.
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High atom economy, mild conditions | Requires toxic cyanoborohydride |
| Nucleophilic Substitution | Scalable, uses common reagents | Low yield due to competing reactions |
| Hydrogenation | Environmentally friendly, high purity | Requires specialized equipment (H2 gas) |
Purification and Characterization
- Crystallization : Use ethanol/water mixtures to isolate the free base or tartrate salt (analogous to).
- Analytical Data :
- Molecular Weight : 196.33 g/mol.
- SMILES :
C1CCN(CC1)CCNC2CCCC2. - InChI Key :
BPHNPXBUMZUJLG-UHFFFAOYSA-N.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Compound 5a (2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine)
- Core Structure: Bicyclo[2.2.1]heptane (norcamphor) with a phenyl group and piperidinylethyl side chain.
- Molecular Weight : ~316.45 g/mol.
- Activity : High NMDA receptor affinity (IC₅₀ ~1 µM), comparable to memantine. In vivo neuroprotection against electroshock-induced damage in rodents .
- Toxicity : Concentration-dependent cytotoxicity in MDCK and N2a cells at >100 µM, similar to memantine .
Comparison :
- Functional Impact : The absence of a phenyl group may lower receptor specificity but improve metabolic stability.
3-(Bis(4-fluorophenyl)methoxy)-8-(2-(piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane Oxalate (10c)
Comparison :
- Key Difference : The azabicyclooctane core may confer higher conformational rigidity compared to cyclopentane, affecting target binding kinetics.
Antimicrobial and Antifungal Agents with Piperidinylethyl Moieties
2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (6a,b)
Comparison :
- Functional Insight : The piperidinylethyl group enhances solubility and membrane interaction, critical for antimicrobial activity.
Phospholipase D (PLD) Inhibitors
Halopemide (HLP)
Comparison :
- Structural Contrast : The aromatic benzamide group in HLP increases molecular weight (~438.91 g/mol) and logP (~4.2), reducing BBB penetration compared to N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine.
Data Tables
Table 1: Structural and Pharmacological Comparison
*Inferred from structural analogs.
Key Research Findings
Piperidinylethyl Side Chain : Common in NMDA antagonists (e.g., Compound 5a) and antimicrobial agents (e.g., 6a), this group enhances solubility and target engagement .
Cyclopentane vs. Bicyclic Cores : Cyclopentane derivatives may offer better BBB penetration due to reduced steric bulk compared to bicycloheptane or azabicyclooctane systems .
Toxicity Profile : Piperidinylethyl compounds generally show low cytotoxicity at therapeutic doses (<100 µM), making them viable for CNS applications .
Biological Activity
N-[2-(Piperidin-1-yl)ethyl]cyclopentanamine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, antimicrobial, and anticancer effects, backed by recent research findings and data.
Antioxidant Activity
Research indicates that piperidine derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds containing piperidine can inhibit lipid peroxidation and scavenge free radicals effectively. In assays such as DPPH and ABTS, derivatives of piperidine demonstrated notable antioxidant activity due to their ability to donate electrons and neutralize reactive oxygen species (ROS) .
Table 1: Antioxidant Activity of Piperidine Derivatives
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| This compound | 78 | 25 |
| Phenylcyclidine (PCP) | 82 | 20 |
| PCP1 | 85 | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that piperidine derivatives possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study: Anticancer Activity
In a study conducted on MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited an IC50 value of approximately 15 µM for MDA-MB-231 cells, indicating potent antiproliferative effects .
Table 3: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
| HepG2 | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
